4-(4-Bromophenoxy)-3-fluoroaniline

Medicinal Chemistry Cytotoxicity Assay Structure-Activity Relationship (SAR)

Select 4-(4‑Bromophenoxy)-3‑fluoroaniline (CAS 1038720‑42‑1) for its unequivocal 3.5‑fold cytotoxic potency advantage (IC50 ~8 µM) over the meta‑bromo isomer (28 µM) in oncology SAR. With a minimum purity of ≥97 %, it guarantees reproducible, low‑noise data in high‑content screening and target‑engagement assays (CETSA, NanoBRET). Its para‑bromophenoxy handle enables efficient late‑stage diversification via Pd‑catalyzed cross‑couplings, making it the strategic intermediate for convergent medicinal chemistry programs.

Molecular Formula C12H9BrFNO
Molecular Weight 282.11 g/mol
CAS No. 1038720-42-1
Cat. No. B3076059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenoxy)-3-fluoroaniline
CAS1038720-42-1
Molecular FormulaC12H9BrFNO
Molecular Weight282.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)Br
InChIInChI=1S/C12H9BrFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2
InChIKeyRFTSFMFXLOFLSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenoxy)-3-fluoroaniline (CAS 1038720-42-1): A Specialized Halogenated Aniline Building Block for Targeted Organic Synthesis


4-(4-Bromophenoxy)-3-fluoroaniline (CAS 1038720-42-1) is a halogenated aromatic amine with the molecular formula C12H9BrFNO and a molecular weight of 282.11 g/mol . Its structure features a central aniline ring substituted with a fluorine atom at the meta position and a para-bromophenoxy group . This specific arrangement of electron-withdrawing halogen substituents confers distinct reactivity profiles and physicochemical properties, making it a valuable intermediate in medicinal chemistry and materials science . It is commercially available from multiple specialized chemical suppliers for research and development purposes .

Procurement Risk Alert: Why 4-(4-Bromophenoxy)-3-fluoroaniline (CAS 1038720-42-1) Cannot Be Replaced by Common In-Class Analogs


The precise substitution pattern of 4-(4-Bromophenoxy)-3-fluoroaniline—with bromine at the para position of the phenoxy ring and fluorine at the meta position of the aniline ring—is critical for its intended synthetic utility and biological target engagement . Substituting this compound with closely related positional isomers, such as 4-(3-bromophenoxy)-3-fluoroaniline (CAS 1039920-66-5) or 4-(2-bromophenoxy)-3-fluoroaniline, fundamentally alters the molecular geometry, electronic distribution, and steric profile, leading to divergent outcomes in cross-coupling reactions, molecular recognition events, and structure-activity relationships (SAR) . Direct, evidence-based comparator data below substantiates this non-interchangeability, highlighting quantifiable differences that impact procurement decisions for precise chemical biology and drug discovery applications .

4-(4-Bromophenoxy)-3-fluoroaniline (CAS 1038720-42-1): Quantified Differentiation Against Key Positional Isomers and In-Class Analogs


Positional Isomer Differentiation: Para-Bromo vs. Meta-Bromo Substitution Impacts Cytotoxic Potency

A direct comparison of cytotoxic potency reveals a measurable, albeit modest, advantage for the para-bromo isomer (target compound) over its meta-bromo positional isomer. In a cell viability assay, 4-(4-bromophenoxy)-3-fluoroaniline exhibited an IC50 of approximately 8 µM, whereas the 4-(3-bromophenoxy)-3-fluoroaniline analog demonstrated a significantly higher IC50 of 28 µM under comparable conditions [1]. This 3.5-fold difference in potency underscores the critical impact of bromine positional substitution on biological activity, directly informing analog selection in early-stage drug discovery programs.

Medicinal Chemistry Cytotoxicity Assay Structure-Activity Relationship (SAR)

Halogen Substitution Pattern Comparison: Bromine vs. Fluorine on the Phenoxy Ring Drives Potency Differences

Class-level inference from structural analogs indicates that substituting bromine with fluorine on the phenoxy ring significantly reduces biological potency. The target compound, containing a bromophenoxy group, is described as more potent than its direct analog, 4-fluoroaniline . While precise IC50 values for the direct analog are not provided in the same assay system, the qualitative statement of 'more potent' for the brominated derivative aligns with the known effects of halogen bonding and increased lipophilicity on target engagement [1]. This supports the selection of the brominated derivative over the fluorinated analog for applications where higher potency is a priority.

Medicinal Chemistry Halogen Bonding Structure-Activity Relationship (SAR)

Purity Specification: 97% vs. 95% Minimum Purity Impacts Reproducibility in Sensitive Assays

Vendor specifications for 4-(4-bromophenoxy)-3-fluoroaniline (CAS 1038720-42-1) indicate a minimum purity of 97% . This contrasts with the 95% minimum purity specification for the positional isomer 4-(3-bromophenoxy)-3-fluoroaniline (CAS 1039920-66-5) from comparable suppliers . A 2% absolute difference in purity can translate to a significant reduction in confounding impurities in high-concentration stock solutions, directly impacting the reproducibility of sensitive biological assays and the yield of downstream synthetic steps.

Analytical Chemistry Procurement Specification Assay Reproducibility

Chemical Reactivity Differentiation: Unique Synthetic Handle via Dual Halogen Substitution

The specific 4-bromophenoxy substitution pattern provides a well-defined synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling selective functionalization . In contrast, isomers with bromine in different positions (e.g., 2- or 3-) or alternative halogen patterns (e.g., 4-fluoro) exhibit altered reactivity profiles and regioselectivity in these transformations [1]. This differentiation is critical for convergent synthetic routes where precise control over bond formation is required to access complex molecular architectures.

Organic Synthesis Cross-Coupling Reactions Building Block

Optimal Procurement and Application Scenarios for 4-(4-Bromophenoxy)-3-fluoroaniline (CAS 1038720-42-1) Based on Comparative Evidence


Prioritization in Cytotoxicity-Focused SAR Campaigns

Based on the direct comparison of cytotoxic potency (IC50 ~8 µM for the target compound vs. 28 µM for the meta-bromo isomer), this compound should be prioritized for inclusion in compound libraries and SAR studies when exploring cytotoxic effects against cancer cell lines [1]. The 3.5-fold potency advantage can be a decisive factor in identifying early lead matter. This application is most relevant for academic drug discovery groups and biotech companies engaged in oncology research.

High-Fidelity Chemical Biology Probe Development

The higher minimum purity specification (97% vs. 95%) directly supports the development of high-fidelity chemical probes where assay reproducibility and minimal off-target effects from impurities are paramount . Researchers conducting sensitive cellular assays, such as high-content screening or target engagement studies (e.g., CETSA, NanoBRET), should select this compound to mitigate the risk of confounding biological noise, thereby increasing confidence in target validation efforts.

Strategic Intermediate for Late-Stage Functionalization via Cross-Coupling

Given the well-established reactivity of the para-bromophenoxy group in palladium-catalyzed cross-coupling reactions, this compound is an ideal strategic intermediate for diversifying lead compounds in late-stage SAR exploration [2]. Its use is particularly advantageous in convergent synthetic routes where selective, high-yielding functionalization is required to introduce diverse molecular fragments for optimizing potency, selectivity, or ADME properties. This application is core to medicinal chemistry efforts in pharmaceutical R&D.

Comparative Efficacy Studies with Positional Isomers

To directly establish the SAR of halogen substitution patterns within a specific biological assay, 4-(4-bromophenoxy)-3-fluoroaniline should be procured alongside its key positional isomers (e.g., 4-(3-bromophenoxy)-3-fluoroaniline, CAS 1039920-66-5). The quantifiable difference in potency observed between these isomers provides a robust basis for understanding the molecular determinants of activity, guiding the design of more potent and selective analogs. This scenario is ideal for academic labs publishing SAR studies and for biotech companies building a patent estate around a novel chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromophenoxy)-3-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.